molecular formula C22H16N2O2S B3007194 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477486-04-7

4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Cat. No.: B3007194
CAS No.: 477486-04-7
M. Wt: 372.44
InChI Key: ISPBYBAFFLOUIQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The acenaphthene moiety is then introduced through a Friedel-Crafts acylation reaction, where acenaphthene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The final step involves the coupling of the thiazole-acenaphthene intermediate with 4-acetylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by integrating into cell membranes or interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is unique due to the presence of the acenaphthene moiety fused with the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

IUPAC Name

4-acetyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-12(25)13-5-8-15(9-6-13)21(26)24-22-23-20-17-4-2-3-14-7-10-16(19(14)17)11-18(20)27-22/h2-6,8-9,11H,7,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBYBAFFLOUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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